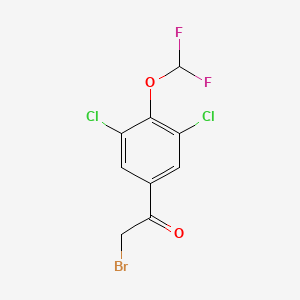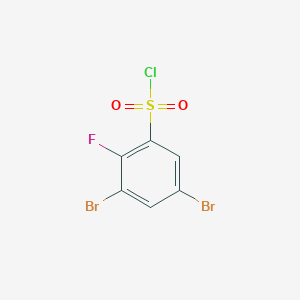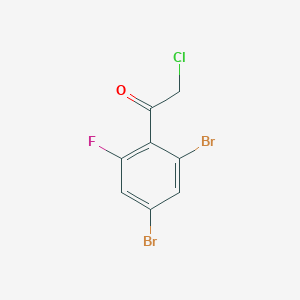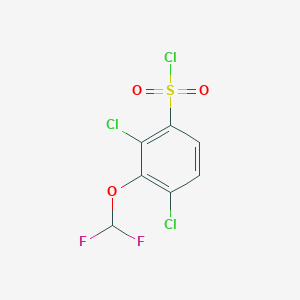
2,6-Dichloro-3-fluorobenzenesulfonyl chloride
描述
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a white or yellowish crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform. This compound is widely used in scientific experiments, particularly in organic synthesis and drug development.
准备方法
2,6-Dichloro-3-fluorobenzenesulfonyl chloride can be synthesized by the reaction of 2,6-dichloro-3-fluorobenzenesulfonic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with further thionyl chloride to give the final product. The product can be purified by recrystallization or column chromatography.
化学反应分析
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is a strong electrophile due to the electron-withdrawing nature of the sulfonyl and fluorine substituents. It undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols to form arylsulfonamides and arylsulfonyl thiols, respectively.
Electrophilic Aromatic Substitution: Can participate in reactions such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include amines, thiols, and various electrophiles. Major products formed from these reactions are arylsulfonamides, arylsulfonyl thiols, and substituted aromatic compounds.
科学研究应用
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the preparation of arylsulfonamides, which have a wide range of biological activities such as antibacterial, anti-inflammatory, and anticancer properties.
Biology: Employed in the synthesis of biologically active molecules for research purposes.
Medicine: Utilized in the development of new anticancer drugs.
Industry: Involved in the preparation of dye-sensitized solar cells and agrochemicals.
作用机制
The mechanism by which 2,6-Dichloro-3-fluorobenzenesulfonyl chloride exerts its effects is primarily through its strong electrophilic nature. The sulfonyl and fluorine substituents make it highly reactive towards nucleophiles, allowing it to form stable products with various nucleophilic reagents. This reactivity is crucial for its role in organic synthesis and drug development.
相似化合物的比较
2,6-Dichloro-3-fluorobenzenesulfonyl chloride can be compared with other similar compounds such as:
2-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents, making it less electrophilic.
4-Fluorobenzenesulfonyl chloride: Another fluorinated arylsulfonyl chloride with different substitution patterns, affecting its reactivity and applications.
2,6-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms instead of chlorine, altering its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of chlorine and fluorine substituents, which enhance its electrophilic nature and make it highly versatile in various chemical reactions.
属性
IUPAC Name |
2,6-dichloro-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXNBXCUWROMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















